N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine
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Overview
Description
N~1~,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine is an organic compound known for its electron-rich properties. It is commonly used as a hole transport or hole injection layer material in organic light-emitting diodes (OLEDs) and perovskite solar cell devices . The compound is characterized by its extended structure, which includes four triarylamine units, making it highly effective in improving current efficiency at the indium tin oxide (ITO) interface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine typically involves the substitution reaction of biphenyl derivatives with aniline derivatives under basic conditions . One common method starts with the reaction of biphenyl-4,4’-diyl dichloride with N-phenyl-N,N-di-m-tolylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The final product is usually purified through sublimation to achieve a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and amine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine has a wide range of scientific research applications:
Biology: Investigated for its potential use in bioelectronic devices due to its excellent charge transport properties.
Medicine: Explored for use in drug delivery systems and as a component in biosensors.
Industry: Utilized in the production of high-efficiency OLED displays and solar cells.
Mechanism of Action
The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within the device, thereby enhancing the overall efficiency. The molecular targets include the active layers of OLEDs and perovskite solar cells, where it helps balance the charge carriers and improve the emission properties .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine (TPD)
- N,N’-Di(1-naphthyl)-N,N’-diphenylbenzidine (NPB)
Uniqueness
Compared to TPD and NPB, N1,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine has a more extended structure, which provides better charge transport properties and higher efficiency in electronic devices . Its unique combination of triarylamine units makes it particularly effective in reducing hole injection barriers and balancing charge carriers .
Properties
CAS No. |
647833-01-0 |
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Molecular Formula |
C36H28N2 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-N-phenyl-1-N,4-N-bis(4-phenylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C36H28N2/c1-4-10-28(11-5-1)30-16-20-32(21-17-30)37-33-22-26-36(27-23-33)38(34-14-8-3-9-15-34)35-24-18-31(19-25-35)29-12-6-2-7-13-29/h1-27,37H |
InChI Key |
NGOSYRNSWAEDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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